4-(Difluoromethoxy)phenylacetonitrile
Description
Significance of Arylacetonitriles in Synthetic Chemistry and Medicinal Chemistry
Arylacetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are a cornerstone of organic synthesis. Their utility stems from the versatile reactivity of the nitrile group and the acidic nature of the adjacent methylene (B1212753) protons. In synthetic chemistry, the nitrile can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems. The methylene group can be readily deprotonated to form a carbanion, which serves as a potent nucleophile for the formation of new carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.
The Role of Fluorinated Organic Compounds in Modern Chemical Science
The introduction of fluorine into organic molecules has become a powerful strategy in modern chemical science, with profound implications for the properties and functions of the resulting compounds. The unique electronic properties of fluorine, being the most electronegative element, can dramatically alter the physicochemical characteristics of a molecule.
Impact of Difluoromethoxy Group on Molecular Properties and Biological Activity
The difluoromethoxy group (-OCHF2) is of particular interest due to its distinct combination of properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. nih.govamsterdamsciencepark.nlsciencedaily.com This allows medicinal chemists to modulate a compound's properties, such as its ability to cross cell membranes and its metabolic stability, without drastically altering its core structure. The difluoromethoxy group is known to enhance metabolic stability and bioavailability, making it an attractive feature in the design of new drug candidates. nbinno.com
The presence of the two fluorine atoms in the difluoromethoxy group imparts a strong electron-withdrawing effect, which can influence the acidity of nearby protons and the reactivity of the aromatic ring. This electronic modulation can be critical for fine-tuning the biological activity of a molecule.
Context of Fluorinated Compounds in Pharmaceutical and Agrochemical Development
The strategic incorporation of fluorine is a well-established practice in both the pharmaceutical and agrochemical industries. chimia.ch Fluorinated compounds are prevalent in a wide array of commercial drugs and pesticides. amsterdamsciencepark.nluva.nl The introduction of fluorine can lead to enhanced potency, improved metabolic stability, and better bioavailability. In agrochemicals, fluorination can increase the efficacy and selectivity of herbicides, insecticides, and fungicides. nih.gov The development of novel fluorination methods continues to be an active area of research, aiming to provide more efficient and environmentally benign routes to these valuable compounds. amsterdamsciencepark.nluva.nl
Historical Overview of 4-(Difluoromethoxy)phenylacetonitrile in Scientific Literature
While a definitive first synthesis of this compound in publicly accessible scientific literature is not readily apparent from initial broad searches, its emergence is intrinsically linked to the advancements in fluorination chemistry and the growing interest in fluorinated building blocks for drug discovery and agrochemical research. The compound, identified by the CAS number 41429-16-7, is commercially available from various suppliers, indicating its utility as a research chemical. nih.govsciencedaily.comclearsynth.commoldb.com Its presence in chemical catalogs suggests its use as an intermediate in the synthesis of more complex molecules. Further investigation into patent literature and specialized chemical databases would be necessary to pinpoint its first documented preparation and specific applications in research programs.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 41429-16-7 |
| Molecular Formula | C9H7F2NO |
| Molecular Weight | 183.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 262.4±35.0 °C (Predicted) |
| Density | 1.213±0.06 g/cm³ (Predicted) |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFWUQCOTXRZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371774 | |
| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41429-16-7 | |
| Record name | 4-(Difluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41429-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Difluoromethoxy Phenylacetonitrile
Classical Synthetic Routes
Nucleophilic Substitution Reactions
Reaction of 4-Difluoromethoxybenzyl Bromide with Cyanide Sources
A well-established and primary method for synthesizing 4-(Difluoromethoxy)phenylacetonitrile is through a nucleophilic substitution reaction. chemguide.co.ukpearson.com This reaction involves the displacement of a halide, typically bromide, from 4-(Difluoromethoxy)benzyl bromide with a cyanide ion. pearson.com
The reaction is typically performed by treating 4-(Difluoromethoxy)benzyl bromide with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemguide.co.uk The choice of solvent is critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being effective in dissolving the cyanide salt. chemspider.com The process generally involves heating the reaction mixture to facilitate the substitution. chemguide.co.uk For instance, heating a solution of the benzyl (B1604629) bromide and sodium cyanide in a suitable solvent promotes the formation of the desired nitrile. chemspider.com
It is important to use an anhydrous solvent, as the presence of water can lead to the formation of the corresponding alcohol as a byproduct. chemguide.co.uk The progress of the reaction can be monitored using standard analytical techniques. Upon completion, an aqueous workup is performed to remove inorganic salts, followed by extraction of the product into an organic solvent. The final product is then purified, often by distillation or crystallization.
Below is a representative table of reactants and conditions for this synthetic approach:
| Reactant | Role | Solvent | Conditions |
| 4-Difluoromethoxybenzyl Bromide | Electrophile | DMSO | Heat |
| Sodium Cyanide or Potassium Cyanide | Nucleophile |
Beyond the direct cyanation of benzyl halides, other classical synthetic routes to phenylacetonitriles have been reported, which could be adapted for the synthesis of this compound. One such method involves the dehydration of an aldoxime derived from the corresponding benzaldehyde. In this approach, 4-(Difluoromethoxy)benzaldehyde would first be converted to its oxime, which is then dehydrated using various reagents to yield the nitrile.
Another classical approach starts from the corresponding phenylacetic acid. The carboxylic acid can be converted to the primary amide, which is then dehydrated to the nitrile. This dehydration step can be accomplished using a variety of dehydrating agents.
A further alternative involves the reaction of a benzyl amine. The amine is first formylated and then subjected to high-temperature dehydration to produce the benzyl cyanide. However, this method involves multiple steps and may lead to increased production costs. google.com
Modern and Advanced Synthetic Strategies
The synthesis of fluorinated compounds, including nitriles, can benefit significantly from the application of flow chemistry. durham.ac.ukvapourtec.com This modern technique offers enhanced safety, particularly when dealing with toxic reagents like cyanides, and allows for precise control over reaction parameters such as temperature, pressure, and reaction time. durham.ac.ukrsc.org
In a flow synthesis of this compound, solutions of 4-Difluoromethoxybenzyl bromide and a cyanide source would be continuously pumped and mixed in a microreactor. durham.ac.uk The reaction would proceed as the mixture flows through a heated zone. This setup minimizes the volume of hazardous materials at any given time and can lead to higher yields and purity due to superior control over the reaction conditions. vapourtec.com Flow chemistry also facilitates easier scalability and automation of the process. chemistryviews.org
The inherent advantages of flow chemistry make it a promising approach for the large-scale and safer production of fluorinated building blocks like this compound. chemistryviews.org
Modern synthetic strategies increasingly employ catalytic methods to improve efficiency and sustainability. For the synthesis of aryl nitriles, palladium-catalyzed cyanation of aryl halides or triflates is a powerful technique. thieme-connect.de This approach could be applied to a suitable 4-(Difluoromethoxy)phenyl precursor. These reactions typically utilize a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a cyanide source, such as zinc cyanide or potassium cyanide. thieme-connect.de
Another innovative catalytic approach is the copper-catalyzed decarbonylative alkylation-cyanation of styrene (B11656) derivatives, which could be adapted for the synthesis of related nitrile compounds. rsc.org Furthermore, nickel-catalyzed cyanation of C-N bonds has been developed as a cyanide-free method for preparing α-aryl nitriles, using CO2/NH3 as the source of the cyano group. nih.gov Such catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to classical methods.
The development of robust and efficient catalysts is a key area of research for the synthesis of complex molecules like this compound.
Catalytic Methods in the Synthesis of this compound
Metal-Free Catalysis in Related Phenylacetonitrile (B145931) Derivatives
The synthesis of phenylacetonitrile and its derivatives is increasingly moving away from traditional transition-metal-catalyzed methods to avoid metal contamination in the final products, particularly in pharmaceutical applications. chinesechemsoc.org Metal-free catalysis offers a sustainable and cost-effective alternative. researchgate.net These methods often rely on the activation of substrates through non-metallic catalysts or reagents.
One prominent metal-free approach involves the use of strong bases to facilitate the cyanation of aryl halides or the functionalization of the benzylic position. For instance, an efficient transition-metal-free synthesis of 2-aminopyridines has been developed using readily available phenylacetonitrile derivatives mediated by KN(SiMe3)2. acs.orgacs.org Another strategy is the electrochemical activation of benzylic positions, which allows for subsequent cyanation without the need for a metal catalyst. researchgate.net This method utilizes 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and an amine to create a highly conductive medium suitable for electrolysis. researchgate.net
Furthermore, the development of cyanide-free cyanation protocols represents a significant advancement. researchgate.net These methods employ safer, non-toxic cyanide sources. For example, formamide (B127407) can serve as both a solvent and a cyanide source in the presence of phosphorus oxychloride for the cyanation of aryl halides. researchgate.net Similarly, potassium hexacyanoferrate(II) [K4Fe(CN)6], a non-toxic and inexpensive salt, has been successfully used as a cyanide source in ligand-free, palladium-catalyzed cyanations, and its principles can be extended to metal-free systems under specific conditions. organic-chemistry.org These approaches highlight a shift towards safer and more environmentally benign synthetic routes in the production of valuable phenylacetonitrile derivatives. researchgate.netorganic-chemistry.org
| Method | Key Reagents/Conditions | Substrate Type | Key Advantages | Reference |
|---|---|---|---|---|
| Base-Mediated Synthesis | KN(SiMe3)2 | Phenylacetonitrile derivatives | Efficient, avoids transition metals. | acs.orgacs.org |
| Electrochemical Dehydrogenative Cyanation | 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), Triethylamine | Benzylic C-H bonds | Sustainable, scalable, uses electrons as the oxidant. | researchgate.net |
| Cyanide-Free Cyanation | Formamide, POCl3 | Aryl halides | Uses a non-toxic cyanide source, solvent-free potential. | researchgate.net |
| One-Pot Nitrile Synthesis | POCl3, DMF, I2, aq. NH3 | Electron-rich aromatics | Novel, metal-free, one-pot procedure. | organic-chemistry.org |
Microwave-Assisted Synthesis in Phenylacetonitrile Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. ucl.ac.benih.gov In the context of phenylacetonitrile chemistry, microwave irradiation has been effectively applied to cyanation reactions of aryl halides. researchgate.net
The primary advantage of microwave heating is its ability to rapidly and uniformly heat the reaction mixture, which can overcome the high activation barriers associated with certain reactions, such as the palladium-catalyzed cyanation of aryl bromides. organic-chemistry.org This technology has been shown to reduce reaction times for transition metal-catalyzed processes from hours to mere minutes. For example, palladium-catalyzed cyanation of aryl and vinyl bromides to produce the corresponding nitriles has been achieved in very high yields under microwave irradiation. organic-chemistry.org
The efficiency of microwave-assisted synthesis is particularly beneficial for creating libraries of compounds for medicinal chemistry research or for the synthesis of radiolabeled analogs where short reaction times are crucial. ucl.ac.bemdpi.com The technique is compatible with various cyanation protocols, including those using copper(I) cyanide or palladium catalysts, and can be performed in standard laboratory glassware, making it an accessible and valuable method for the synthesis of phenylacetonitrile and its derivatives. nih.gov
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Key Benefit | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | >4 hours | Minutes | Drastic reduction in reaction time, reduced by-products. | |
| Biltz Synthesis of Phenytoin Derivatives | Several hours | ~10-20 minutes | Improved yield, cleaner reaction. | ucl.ac.be |
| Synthesis of Quinolines | 4 hours | 10 seconds | Massive time savings, environmentally friendly. | nih.gov |
| Synthesis of Indole Derivatives | Not specified (conventional) | Optimized under microwave | Improved conversions, cleaner product formation. | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of fluorinated compounds like this compound is increasingly guided by the twelve principles of green chemistry, which aim to make chemical processes more sustainable, efficient, and environmentally benign. msu.eduinstituteofsustainabilitystudies.com These principles provide a framework for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. nih.gov
Applying these principles to the synthesis of this compound involves several key strategies:
Prevention of Waste (Principle 1) and Atom Economy (Principle 2): Synthetic routes are designed to maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com This involves choosing reactions with minimal by-products.
Less Hazardous Chemical Syntheses (Principle 3): This principle is directly addressed by the development of metal-free catalytic systems and the use of non-toxic cyanide sources like potassium hexacyanoferrate(II) or formamide, which are significantly safer than traditional reagents like sodium or copper cyanide. researchgate.netorganic-chemistry.orginstituteofsustainabilitystudies.com
Safer Solvents and Auxiliaries (Principle 5): Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. nih.gov Microwave-assisted synthesis can often be performed with reduced solvent volumes or under neat (solvent-free) conditions. researchgate.net
Use of Catalysis (Principle 9): Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. msu.edu The development of highly efficient, even if metal-based, catalysts that operate at very low loadings (e.g., 0.1 mol %) aligns with this principle. organic-chemistry.org
The integration of these principles into the synthesis of fluorinated intermediates is a critical area of research. cas.cndovepress.com The goal is to develop processes that are not only efficient and high-yielding but also safe, cost-effective, and have a minimal environmental footprint. numberanalytics.comsciencedaily.com
Chemical Reactivity and Derivatization of 4 Difluoromethoxy Phenylacetonitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a key site for nucleophilic addition reactions, providing a gateway to several important classes of compounds, including carboxylic acids and ketones.
The nitrile functional group of 4-(Difluoromethoxy)phenylacetonitrile can be readily hydrolyzed to the corresponding carboxylic acid, 4-(Difluoromethoxy)phenylacetic acid. This transformation can be achieved under either acidic or basic conditions. pressbooks.puborgsyn.org
In acid-catalyzed hydrolysis, the nitrile is protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by water. The resulting intermediate tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. pressbooks.pub A common method involves refluxing with an aqueous solution of a strong acid like sulfuric or hydrochloric acid. orgsyn.orgchemguide.co.uk
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. A final acidification step is required to yield the neutral carboxylic acid. viu.ca
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Acid Hydrolysis | H₂SO₄ (aq), H₂O, Reflux | 4-(Difluoromethoxy)phenylacetic acid | >80% (Analogous) orgsyn.org |
| Base Hydrolysis | NaOH (aq) or KOH (aq), Reflux; then H₃O⁺ | 4-(Difluoromethoxy)phenylacetic acid | High |
Yields are based on analogous reactions with unsubstituted phenylacetonitrile (B145931) and are expected to be similar.
The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a versatile route for the synthesis of ketones. chemistrysteps.com The strongly nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming a new carbon-carbon bond. chemistrysteps.comlibretexts.org
This addition leads to the formation of a stable intermediate imine anion salt. A key feature of this reaction is that the presence of the negative charge on the nitrogen prevents a second addition of the organometallic reagent. The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine intermediate to the final ketone product. libretexts.org
| Organometallic Reagent | Conditions | Product |
| Methylmagnesium bromide (CH₃MgBr) | 1. Diethyl ether or THF2. H₃O⁺ (workup) | 1-(4-(Difluoromethoxy)phenyl)propan-2-one |
| Phenyllithium (C₆H₅Li) | 1. Diethyl ether or Hexane2. H₃O⁺ (workup) | 1-(4-(Difluoromethoxy)phenyl)-1-phenylmethanone |
While the nitrile group can participate in some cycloaddition reactions directly, its derivatives are more commonly employed in the synthesis of complex heterocycles like 1,2,3-triazoles.
The synthesis of 1,2,3-triazoles is most famously achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction joins an azide (B81097) and a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole regioisomer exclusively. To utilize this compound in this reaction, it must first be converted into either an azide or, more commonly, an alkyne derivative.
A plausible synthetic route involves the functionalization of the benzylic carbon (the α-carbon). The hydrogen atoms on this carbon are acidic and can be removed by a strong base (e.g., sodium amide, potassium tert-butoxide) to generate a carbanion. researchgate.netresearchgate.net This nucleophilic carbanion can then be alkylated. Specifically, a propargylation reaction using a propargyl halide (e.g., propargyl bromide) introduces the required terminal alkyne functionality. organic-chemistry.org
The resulting alkyne, an α-propargyl-4-(difluoromethoxy)phenylacetonitrile derivative, can then undergo the CuAAC reaction with a suitable organic azide (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst to yield the target 1,2,3-triazole.
Proposed Synthetic Route:
α-Propargylation: this compound is treated with a strong base followed by propargyl bromide to yield 2-(4-(difluoromethoxy)phenyl)pent-4-ynenitrile.
CuAAC Reaction: The resulting alkyne is reacted with an organic azide (R-N₃) using a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to form the highly stable triazole ring.
Cycloaddition Reactions Leading to Heterocycles
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The position of this substitution is dictated by the directing effects of the existing substituents.
In an electrophilic aromatic substitution reaction, the regiochemical outcome is determined by the electronic properties of the substituents already present on the ring. wikipedia.orgorganicchemistrytutor.comaakash.ac.in
Cyanomethyl Group (-CH₂CN): This group is weakly electron-withdrawing and is considered a deactivating group that directs incoming electrophiles to the meta-position relative to itself. libretexts.org
In this compound, the powerful ortho-, para-directing effect of the -OCHF₂ group at position 4 will control the reaction's outcome. It strongly directs incoming electrophiles to positions 3 and 5 (ortho to the -OCHF₂ group). Therefore, electrophilic substitution will predominantly occur at these positions.
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(difluoromethoxy)phenylacetonitrile |
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(difluoromethoxy)phenylacetonitrile |
| Sulfonation | Fuming H₂SO₄ (SO₃) chemguide.co.ukchemistrysteps.com | 2-(Cyanomethyl)-5-(difluoromethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation wikipedia.orgbyjus.com | RCOCl, AlCl₃ | 2-Acyl-4-(difluoromethoxy)phenylacetonitrile |
| Friedel-Crafts Alkylation wikipedia.orglibretexts.org | RCl, AlCl₃ | 2-Alkyl-4-(difluoromethoxy)phenylacetonitrile (Potential for polyalkylation) |
Functionalization of the Difluoromethoxy Group
The difluoromethoxy (CHF₂O-) group is a key functional moiety that imparts unique electronic properties to the aromatic ring. While the C-F bonds are generally stable, the C-H bond within the difluoromethyl group presents an opportunity for functionalization. Research has shown that the hydrogen atom of a difluoromethyl group attached to an aromatic ring (Ar-CF₂H) can be abstracted. This deprotonation is typically achieved using a strong base, such as a lithiated base, to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻) acs.org.
This reactive intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of diverse functional groups onto the difluoromethyl carbon. While specific studies on the functionalization of the difluoromethoxy group in this compound are not extensively documented, the general reactivity of Ar-CF₂H compounds suggests that this molecule could undergo similar transformations. Potential electrophiles for such reactions could include:
Alkyl halides (R-X): Leading to the formation of Ar-CF₂-R derivatives.
Aldehydes and ketones (R₂C=O): Resulting in the corresponding difluoromethyl carbinols.
Carbon dioxide (CO₂): To produce difluoroacetic acid derivatives.
Silylating agents (e.g., Me₃SiCl): To form silylated difluoromethyl compounds.
The ability to functionalize the difluoromethoxy group opens up possibilities for creating a wide range of novel derivatives with potentially altered biological activities and physicochemical properties.
Formation of Complex Molecular Architectures Featuring this compound Substructure
The phenylacetonitrile core of this compound serves as a valuable scaffold for the construction of more complex molecular architectures, particularly heterocyclic rings. The nitrile group and the adjacent active methylene (B1212753) group are key reactive sites for such transformations.
Isoxazoles are five-membered heterocyclic compounds that are present in a number of pharmaceutical agents. nih.gov One of the common methods for synthesizing isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com While this compound is not a 1,3-dicarbonyl compound itself, it can be envisioned as a precursor to such a molecule.
A plausible synthetic route could involve the following steps:
Alkylation of the active methylene group: The methylene group adjacent to the nitrile and the phenyl ring is acidic and can be deprotonated with a suitable base. The resulting carbanion can then be reacted with an acylating agent, such as an ester or an acid chloride, to introduce a second carbonyl group, thereby forming a β-ketonitrile.
Cyclization with hydroxylamine: The resulting β-ketonitrile, which is a 1,3-dicarbonyl equivalent, can then be reacted with hydroxylamine (NH₂OH). The hydroxylamine will condense with the two carbonyl groups to form the isoxazole (B147169) ring.
Another approach for the synthesis of isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.org In this context, the nitrile group of this compound could potentially be converted to a nitrile oxide, which could then react with a suitable alkyne to form the isoxazole ring.
A variety of substituted isoxazole derivatives can be prepared by selecting the appropriate acylating agent or alkyne in these synthetic strategies. The reaction conditions for these transformations would need to be optimized to achieve good yields and selectivity.
Table 1: Potential Isoxazole Derivatives from this compound
| Starting Material | Reagents | Potential Product |
| This compound | 1. Base, 2. Acylating Agent (e.g., RCOCl), 3. NH₂OH | 5-Alkyl/Aryl-3-(4-(difluoromethoxy)phenyl)isoxazole |
| This compound | 1. Conversion to Nitrile Oxide, 2. Alkyne (R-C≡C-H) | 5-Alkyl/Aryl-3-(4-(difluoromethoxy)phenyl)isoxazole |
Imidazole (B134444) is another important five-membered heterocyclic ring found in many biologically active molecules. wjpsonline.com A common synthetic route to imidazoles involves the reaction of an α-haloketone with an amidine. wjpsonline.com To utilize this compound in this synthesis, it would first need to be converted into an α-haloketone.
A potential synthetic pathway could be:
Hydrolysis of the nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid.
Halogenation of the α-carbon: The carboxylic acid can then be converted to its acid chloride, followed by reaction with a halogenating agent to introduce a halogen atom at the α-position.
Friedel-Crafts acylation: The resulting α-halo acid chloride can be used in a Friedel-Crafts acylation reaction to introduce the α-haloketone functionality onto an aromatic ring.
Reaction with an amidine: The α-haloketone can then be reacted with an amidine (R-C(=NH)NH₂) to form the imidazole ring.
Alternatively, a one-step synthesis of 2,4,5-trisubstituted imidazoles has been reported through the base-promoted deaminative coupling of benzylamines with nitriles. rsc.org This suggests a more direct route where a derivative of this compound could potentially react with a benzylamine (B48309) to form a substituted imidazole.
Table 2: Potential Imidazole Derivatives from this compound
| Precursor from this compound | Reagents | Potential Product |
| α-Halo-(4-(difluoromethoxy)phenyl)ethanone | Amidine (R-C(=NH)NH₂) | 2-Alkyl/Aryl-4-(4-(difluoromethoxy)phenyl)imidazole |
| This compound | Benzylamine, Base | 2,5-Di(aryl)-4-(4-(difluoromethoxy)phenyl)imidazole |
The nitrile group of this compound can act as a ligand to coordinate with metal ions, such as platinum(II). This allows for the synthesis of platinum complexes with potential applications in various fields, including catalysis and medicine.
The synthesis of bis-nitrile platinum(II) complexes of the general formula cis-[PtCl₂(NCR)₂] and trans-[PtCl₂(NCR)₂] is well-established. These complexes are typically prepared by reacting a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with two equivalents of the nitrile ligand.
In the case of this compound, the reaction with K₂PtCl₄ would be expected to yield a mixture of the cis and trans isomers of bis(this compound)dichloroplatinum(II). The reaction can be carried out in a suitable solvent, such as water or a mixture of water and an organic solvent, and may require heating to facilitate the ligand exchange reaction. The cis and trans isomers can often be separated based on differences in their solubility and crystal packing properties.
The resulting platinum complexes would feature two molecules of this compound coordinated to the platinum center through the nitrogen atom of the nitrile group. The difluoromethoxy groups would be located on the periphery of the complex and could influence its solubility, lipophilicity, and biological activity.
Table 3: Synthesis of a Potential Platinum Analog
| Platinum Precursor | Ligand | Reaction Conditions | Potential Product |
| K₂PtCl₄ | This compound | Water/Organic Solvent, Heat | cis/trans-[PtCl₂(NCC H₂(C₆H₄OCHF₂))₂] |
Applications in Medicinal Chemistry and Drug Discovery
Role as a Key Synthetic Intermediate in Pharmaceutical Development
4-(Difluoromethoxy)phenylacetonitrile and its close derivatives are recognized as important intermediates in the production of Active Pharmaceutical Ingredients (APIs). The 4-(difluoromethoxy)phenyl moiety is a key structural feature in several advanced drug candidates and approved medicines. The difluoromethoxy group often enhances a molecule's metabolic stability and can improve its binding affinity to biological targets by favorably altering its lipophilicity and electronic character.
The versatility of the phenylacetonitrile (B145931) group allows for its chemical transformation into other functional groups, such as carboxylic acids or amides, providing a gateway to a diverse range of molecular architectures for drug development.
Incorporation into Biologically Active Molecules
The 4-(difluoromethoxy)phenyl scaffold has been successfully integrated into numerous molecules with significant biological activities, demonstrating its broad applicability in targeting different pathological pathways.
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD). The 4-(difluoromethoxy)phenyl group is a cornerstone of the pharmacophore of Roflumilast, the first PDE4 inhibitor approved for the treatment of severe COPD.
In Roflumilast, the difluoromethoxy group, along with the adjacent cyclopropylmethoxy group, forms a catechol ether structure that is critical for high-affinity binding to the PDE4 active site. Structural studies have shown that these groups interact with specific hydrophobic pockets within the enzyme, contributing significantly to the compound's potency and selectivity. The synthesis of Roflumilast and its analogues often involves intermediates derived from the 4-(difluoromethoxy)phenyl scaffold, cementing its importance in the development of this class of anti-inflammatory agents.
| Drug/Intermediate | Significance of 4-(Difluoromethoxy)phenyl Moiety | Reference |
|---|---|---|
| Roflumilast | Forms a key part of the catechol ether pharmacophore, interacting with hydrophobic pockets (Q1 and Q2) in the PDE4 active site. | googleapis.comgoogle.com |
| 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | A key intermediate in the synthesis of Roflumilast, built upon the 4-(difluoromethoxy)phenyl core structure. | epo.org |
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. This compound possesses several characteristics that make it an excellent candidate for inclusion in fragment libraries. google.com
Fragments used in FBDD typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, ClogP ≤ 3). The inclusion of fluorine, as in the difluoromethoxy group, is particularly advantageous for screening methodologies like ¹⁹F-NMR spectroscopy. google.comgoogle.com.na This technique offers high sensitivity and a low background signal, allowing for the efficient detection of fragment binding. The difluoromethoxy group provides a clear and sensitive NMR handle for such screening campaigns, accelerating the hit identification process. Furthermore, the fluorine atoms can enhance binding affinity and improve metabolic stability, desirable properties in drug candidates.
| Property | Relevance to FBDD | Reference |
|---|---|---|
| Molecular Weight | Compliant with the "Rule of Three," ensuring it falls within the typical size range for a fragment. | google.com |
| Fluorine Content (CHF₂) | Serves as a sensitive probe for ¹⁹F-NMR screening, a powerful technique for detecting weak binding interactions. | google.comgoogle.com.na |
| Physicochemical Properties | The difluoromethoxy group can improve metabolic stability and modulate lipophilicity, which are key parameters in drug design. |
Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes essential for the synthesis and stabilization of collagen. The inhibition of these enzymes is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis. Research into novel inhibitors has explored a variety of chemical scaffolds.
The 4-(difluoromethoxy)phenyl moiety has been incorporated into compounds designed as prolyl hydroxylase inhibitors. For instance, a patent for anti-fibrotic pyridinones describes the compound 1-[4-(difluoromethoxy)phenyl]-5-methyl-2(1H)-Pyridinone. This demonstrates the utility of the scaffold in the design of molecules targeting this enzyme class, aiming to modulate the fibrotic process.
Prostaglandin E2 (PGE2) signaling, particularly through the EP2 and EP4 receptors, is implicated in inflammation, pain, and cancer progression. Consequently, antagonists of these receptors are sought after as potential therapeutics. While the direct use of this compound as a precursor is not extensively documented in publicly available literature for this specific target, the broader class of sulfonamide derivatives, which are known to act on various receptors, has incorporated this chemical group. For example, a patent for sulfonamide derivatives as Nav1.7 inhibitors for pain treatment also mentions EP4 antagonists in its scope and describes the synthesis of intermediates like 2-[3-chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This suggests that the 4-(difluoromethoxy)phenyl structure is considered a relevant building block in the broader field of receptor modulator design, including those for prostanoid receptors.
The search for effective treatments for neurodegenerative disorders like Alzheimer's disease is a major focus of medicinal chemistry. One prominent therapeutic strategy involves the inhibition of the enzyme beta-secretase (BACE1), which is involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients.
A patent application has disclosed a series of 2-amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one compounds designed as BACE1 inhibitors. google.com.na The inclusion of the 4-(difluoromethoxy)phenyl group in these potential therapeutics highlights its application in the challenging field of neurodegenerative disease research. Additionally, other research into neuroprotective agents has explored diarylguanidine derivatives, including structures with a N-(3-(difluoromethoxy)phenyl) moiety, as noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.
| Target | Compound Class/Derivative | Therapeutic Rationale | Reference |
|---|---|---|---|
| Beta-secretase (BACE1) | 2-amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one derivatives | Inhibition of BACE1 to reduce amyloid-β peptide production for Alzheimer's disease treatment. | google.com.na |
| NMDA Receptor | N-(3-(difluoromethoxy)phenyl) containing diarylguanidines | Antagonism of the NMDA receptor to provide neuroprotection. |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration focuses on optimizing potency, selectivity, and pharmacokinetic properties by systematically modifying the molecular scaffold. The phenylacetonitrile core offers several points for chemical modification, while the 4-(difluoromethoxy) group is often retained as a key bioisostere for improving metabolic stability. nih.gov
Initial SAR investigations often reveal that even minor structural changes can lead to significant differences in biological effect. For instance, in analogous series of compounds, the introduction of various substituents on the aromatic ring can drastically alter the inhibitory activity against a target enzyme or receptor. mdpi.com Studies on other scaffolds, such as phenylpyrazole derivatives, have shown that optimizing substituents on the phenyl ring can lead to compounds with significantly enhanced potency. nih.gov
For derivatives of this compound, SAR studies would typically involve synthesizing analogues with substitutions at other positions on the phenyl ring or modifying the acetonitrile (B52724) group. The goal is to identify which modifications lead to improved interactions with the biological target. For example, adding small hydrophobic groups like chlorine or methyl to the phenyl ring has been shown in other molecular series to enhance inhibitory activity. mdpi.com Conversely, introducing bulky groups may lead to steric hindrance and reduced activity. The quantitative structure-activity relationship (QSAR) approach, which uses statistical and machine learning models, can further refine this process by predicting the biological activity of novel compounds based on their structural features. frontiersin.org
Table 1: Illustrative SAR Data for Hypothetical this compound Derivatives This table is illustrative, based on general SAR principles observed in similar compound classes, and does not represent experimental data for this specific series.
| Compound | Modification on Phenyl Ring | Predicted Impact on Activity | Rationale Based on General SAR Principles |
|---|---|---|---|
| Derivative 1 | None (Parent Compound) | Baseline | Reference compound for comparison. |
| Derivative 2 | Addition of 3-Chloro group | Potentially Increased | Small hydrophobic groups can enhance binding in hydrophobic pockets of a target protein. mdpi.com |
| Derivative 3 | Addition of 3-Methyl group | Potentially Increased | Small alkyl groups can improve lipophilicity and van der Waals interactions. mdpi.com |
| Derivative 4 | Addition of 3-Methoxy group | Variable | May introduce additional hydrogen bond accepting capabilities but could be a site for metabolism. |
| Derivative 5 | Addition of 3-Nitro group | Potentially Increased | Strong electron-withdrawing groups can alter the electronic profile and improve binding affinity. mdpi.com |
Impact of Difluoromethoxy Moiety on Pharmacokinetic and Pharmacodynamic Profiles
The difluoromethoxy (OCF₂H) group is a valuable substituent in modern drug design due to its unique ability to modulate the physicochemical properties of a lead compound, thereby enhancing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. researchgate.net Its incorporation is a strategic approach to overcome common drug development challenges like poor metabolic stability and bioavailability. nih.gov
Pharmacokinetic (PK) Impact:
Metabolic Stability: One of the most significant advantages of the OCF₂H group is its enhanced stability against oxidative metabolism. It serves as an effective bioisostere for the methoxy (B1213986) (OCH₃) group, which is prone to O-demethylation by cytochrome P450 enzymes. nih.gov The strong carbon-fluorine bonds in the difluoromethoxy moiety are resistant to enzymatic cleavage, which can block this metabolic pathway, increase the drug's half-life, and reduce patient drug load. mdpi.comresearchgate.net
Lipophilicity and Permeability: The difluoromethoxy group is significantly more lipophilic than a methoxy group. researchgate.net This increased lipophilicity can enhance a molecule's ability to permeate biological membranes, which may lead to improved absorption and distribution throughout the body. mdpi.com However, the OCF₂H group is unique in that it can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net This conformational flexibility can be advantageous for optimizing both membrane permeability and aqueous solubility.
Pharmacodynamic (PD) Impact:
Binding Affinity and Target Interaction: The high electronegativity of the fluorine atoms makes the difluoromethoxy group a potent electron-withdrawing substituent. researchgate.net This property alters the electronic distribution of the aromatic ring to which it is attached, potentially influencing how the molecule interacts with its biological target. This can lead to stronger binding affinity and increased potency. researchgate.net
Table 2: Comparison of Physicochemical Properties: Methoxy vs. Difluoromethoxy Groups
| Property | Methoxy (OCH₃) | Difluoromethoxy (OCF₂H) | Impact on Drug Profile |
|---|---|---|---|
| Metabolic Stability | Susceptible to O-demethylation | Resistant to oxidative metabolism nih.gov | Increased half-life, reduced metabolic clearance. mdpi.com |
| Lipophilicity (Hansch π parameter) | -0.02 | +0.45 (approx.) | Enhanced membrane permeability and absorption. mdpi.comresearchgate.net |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing researchgate.net | Can modulate pKa and enhance binding interactions with target proteins. |
| Conformation | Generally planar with the aromatic ring | Often non-planar with the aromatic ring nih.gov | Alters molecular shape, potentially optimizing fit in a binding site. |
Contributions to Combinatorial Biosynthesis and Drug Development
Combinatorial biosynthesis is a powerful strategy in drug discovery that utilizes engineered enzymes and biosynthetic pathways to generate novel "unnatural" natural products. nih.govnih.gov This approach expands the structural diversity of potential drug candidates, offering an environmentally friendly alternative to traditional chemical synthesis, which can involve harsh conditions and toxic solvents. nih.govresearchgate.net
While this compound is a synthetic building block, its derivatives can be created using principles analogous to combinatorial biosynthesis, often referred to as combinatorial chemistry. In this context, the this compound scaffold serves as a valuable starting material for the generation of large libraries of related compounds. The goal is to rapidly synthesize and screen numerous analogues to identify compounds with optimal therapeutic properties. dovepress.com
The development of modern synthetic methods has greatly facilitated this process. For example, visible-light photoredox catalysis has emerged as a technique that allows for the direct and efficient introduction of difluoromethoxy groups onto various molecular scaffolds. nih.gov Such methods enable the rapid generation of diverse OCF₂H-containing analogues, accelerating the exploration of structure-activity relationships. nih.gov
The combinatorial approach allows for systematic modifications around the core structure. Starting with this compound, chemists can employ parallel synthesis techniques to introduce a wide array of different functional groups at various positions on the molecule. These libraries are then screened for biological activity, allowing researchers to quickly map the chemical space around the lead compound and identify key structural features required for potency and selectivity. This high-throughput approach significantly accelerates the drug discovery pipeline, from initial hit identification to lead optimization. nih.govdovepress.com
Advanced Research Topics and Future Directions
Spectroscopic and Computational Investigations of 4-(Difluoromethoxy)phenylacetonitrile and its Derivatives
The detailed structural and electronic characterization of this compound is fundamental to understanding its reactivity and potential applications. Advanced spectroscopic techniques and computational modeling offer powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the phenyl ring would likely appear as two doublets in the region of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrile group would present as a singlet further upfield, typically in the range of δ 3.7-4.0 ppm. The most characteristic signal would be the triplet for the single proton of the difluoromethoxy group (-OCHF₂), which would be significantly downfield due to the deshielding effect of the adjacent oxygen and fluorine atoms, and would be split by the two fluorine atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbon of the nitrile group (-CN) is expected to have a chemical shift in the range of δ 117-120 ppm. The methylene carbon (-CH₂-) would likely appear around δ 20-30 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the difluoromethoxy group being significantly influenced by the fluorine atoms. The difluoromethoxy carbon itself would appear as a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet by the adjacent proton. The chemical shift of this signal would be in the characteristic range for difluoromethoxy groups.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.30 - 7.50 | Doublet | 2H, Aromatic |
| ¹H | 7.10 - 7.25 | Doublet | 2H, Aromatic |
| ¹H | 6.50 - 6.80 | Triplet | 1H, -OCHF₂ |
| ¹H | 3.80 - 4.00 | Singlet | 2H, -CH₂CN |
| ¹³C | 150 - 155 | Singlet | C-ODifluoromethoxy |
| ¹³C | 130 - 135 | Singlet | Aromatic CH |
| ¹³C | 120 - 125 | Singlet | Aromatic C-CH₂CN |
| ¹³C | 115 - 120 | Singlet | Aromatic CH |
| ¹³C | 115 - 120 (triplet) | Triplet | -OCHF₂ |
| ¹³C | 117 - 119 | Singlet | -CN |
| ¹³C | 20 - 25 | Singlet | -CH₂CN |
| ¹⁹F | -80 to -90 | Doublet | -OCHF₂ |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (molar mass: 183.15 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 183.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for phenylacetonitrile (B145931) derivatives is the loss of the cyanomethyl radical (•CH₂CN) to give a [M - 40]⁺ fragment, which in this case would be the 4-(difluoromethoxy)phenyl cation. Another possible fragmentation is the loss of the difluoromethoxy group. The mass spectrum of the related compound, 4-(trifluoromethoxy)phenylacetonitrile, shows a base peak corresponding to the molecular ion, indicating its relative stability. sigmaaldrich.comnist.govnist.govnist.gov
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for the separation and purification of this compound and its derivatives. GC-MS would be a powerful combination for the analysis of reaction mixtures, allowing for the separation of components and their subsequent identification by mass spectrometry.
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the crystallographic analysis of its solid derivatives can provide invaluable, unambiguous proof of their three-dimensional structure. Crystal structures of derivatives containing the 4-(difluoromethoxy)phenyl moiety have been reported in the literature. iucr.org These studies reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, in the crystal structure of methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the 4-(difluoromethoxy)phenyl ring is oriented nearly perpendicular to the quinoline (B57606) ring system. iucr.org Such studies on derivatives of this compound would be crucial for understanding its solid-state properties and for the rational design of new materials.
Computational chemistry provides a theoretical framework to investigate the properties of molecules and to complement experimental findings. Density Functional Theory (DFT) calculations are a powerful tool for studying the electronic structure, geometry, and spectroscopic properties of molecules like this compound. science.govscispace.comyoutube.comajchem-a.com
Table 2: Potential Computational Studies on this compound
| Computational Method | Investigated Properties | Expected Insights |
| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles. | Provides the most stable conformation of the molecule. |
| DFT Frequency Calculations | Vibrational frequencies (IR and Raman spectra). | Aids in the assignment of experimental spectroscopic data. |
| HOMO-LUMO Analysis | Highest Occupied and Lowest Unoccupied Molecular Orbital energies and distributions. | Predicts the electronic transition properties and regions of electrophilic and nucleophilic reactivity. |
| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution on the molecular surface. | Identifies sites susceptible to electrophilic and nucleophilic attack. |
| NMR Chemical Shift Calculations (GIAO) | Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. | Assists in the interpretation of experimental NMR spectra. |
These computational studies can provide a deeper understanding of the structure-property relationships of this compound and guide the design of new derivatives with desired characteristics.
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The presence of the electron-withdrawing difluoromethoxy and nitrile groups influences the reactivity of the aromatic ring, the benzylic protons, and the nitrile functionality.
Mechanistic studies could involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the identification of reaction intermediates, along with computational modeling to map out reaction pathways and transition states. For example, the hydrolysis of the nitrile group to a carboxylic acid or an amide under acidic or basic conditions could be investigated. The reaction would likely proceed through a protonated or deprotonated intermediate, respectively, followed by nucleophilic attack of water.
Furthermore, the acidity of the benzylic protons allows for the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The mechanism of such reactions, including the role of the base and the stability of the intermediate carbanion, would be a valuable area of investigation.
Expanding the Scope of Synthetic Transformations for Complex Derivatization
This compound is a versatile building block for the synthesis of more complex molecules. The nitrile group and the active methylene group are key functionalities for a wide range of synthetic transformations.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. The active methylene group can be deprotonated to form a nucleophile that can participate in alkylation, acylation, and condensation reactions. For instance, reaction with aldehydes or ketones in the presence of a base could lead to the formation of α,β-unsaturated nitriles.
Moreover, the aromatic ring can undergo electrophilic substitution reactions, although the presence of the deactivating difluoromethoxy and cyanomethyl groups would direct incoming electrophiles to the meta position and require forcing reaction conditions. The development of new synthetic methodologies to functionalize this compound will undoubtedly lead to the creation of a diverse library of novel compounds with potential applications in various fields of chemical science. The synthesis of heterocyclic compounds from phenylacetonitrile derivatives is a well-established area, suggesting that this compound could be a valuable precursor for the preparation of novel fluorinated heterocycles. nih.goviars.info
Potential in Materials Science and Other Non-Medicinal Applications
The exploration of this compound in materials science is primarily centered on its potential as a functional building block. The difluoromethoxy (OCF2H) group imparts unique physicochemical properties to organic molecules, making it a desirable substituent in the design of advanced materials. nih.govresearchgate.net This group is noted for its ability to adjust to the polarity of its molecular environment, a characteristic that is highly valuable in the development of functional molecules for material applications. nih.govresearchgate.net
While direct applications of this compound in materials are not extensively documented, its structure is analogous to other fluorinated phenylacetonitriles that have been utilized in the synthesis of organic semiconductors. For instance, the related compound 4-(Trifluoromethyl)phenylacetonitrile serves as a precursor in the preparation of n-type organic semiconductors, which are crucial components in organic electronics. The incorporation of fluorinated groups like difluoromethoxy is a known strategy to modify the electronic properties and stability of organic materials. man.ac.uk Therefore, it is plausible that this compound could be investigated for similar purposes, such as in the synthesis of novel liquid crystals, polymers, or organic light-emitting diode (OLED) materials, where fine-tuning of electronic and physical properties is essential. man.ac.uk The compound's utility is often as an important raw material and intermediate for more complex functional molecules. lookchem.com
Emerging Biological Targets and Therapeutic Areas for this compound Analogs
Recent drug discovery efforts have focused on incorporating the difluoromethoxy group into known pharmacophores to enhance metabolic stability and potency. nih.gov Analogs of this compound, particularly those built upon more complex steroidal frameworks, are being explored for novel anti-cancer applications by targeting specific biological pathways. nih.gov
A prominent area of research involves the development of 2-difluoromethoxyestratriene derivatives, which are analogs of the anti-cancer agent 2-methoxyestradiol (B1684026) (2ME2). nih.gov A key reason for exploring the OCF2H group as a replacement for the methoxy (B1213986) (OCH3) group is to prevent metabolic O-demethylation, a biotransformation that can lead to undesired side effects or reduced efficacy. nih.gov These analogs have shown promising activity against new and established biological targets.
Emerging Biological Targets:
Tubulin Polymerization: Certain sulfamoylated 2-difluoromethoxyestradiol analogs have been identified as inhibitors of tubulin assembly. nih.gov Microtubule disruption is a clinically validated mechanism for anti-cancer drugs, as it interferes with cell division and induces apoptosis in rapidly proliferating cancer cells. nih.gov
Steroid Sulfatase (STS): The same class of analogs has demonstrated potent, nanomolar-level inhibition of steroid sulfatase (STS). nih.gov STS is a key enzyme in the biosynthesis of active steroids, and its inhibition is a therapeutic strategy for hormone-dependent cancers, such as certain types of breast cancer. nih.gov
Therapeutic Areas:
Oncology: The primary therapeutic area for these analogs is cancer. In vitro studies have demonstrated significant anti-proliferative activity against breast cancer cell lines, including MCF-7 and MDA MB-231. nih.gov The dual-action of inhibiting both tubulin and STS makes these compounds particularly promising candidates for further development. nih.gov
The research findings highlight the potential of using the difluoromethoxy moiety to create metabolically robust analogs with potent activity against emerging and validated biological targets in oncology.
| Compound/Analog | Target Cell Line / Assay | Measurement | Value |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | MCF-7 Cells | GI₅₀ (Growth Inhibition) | 0.52 µM nih.gov |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | MCF-7 Cells | GI₅₀ (Growth Inhibition) | 0.28 µM nih.gov |
| 2-Methoxyestradiol-3,17-O,O-bissulfamate (STX140) | JEG-3 Cells (Whole) | IC₅₀ (STS Inhibition) | 4.2 nM nih.gov |
| 2-Difluoromethoxyestradiol-3,17-O,O-bissulfamate | JEG-3 Cells (Whole) | IC₅₀ (STS Inhibition) | 3.7 nM nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(Difluoromethoxy)phenylacetonitrile, and what methodological considerations are critical for optimizing yield?
- Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. A key precursor, 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8), can undergo cyanation using potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents like DMF under controlled temperatures (40–60°C) . Alternatively, substitution of a halogen atom (e.g., bromine) on the aromatic ring with a nitrile group via palladium-catalyzed cyanation (e.g., using Zn(CN)₂ and Pd(PPh₃)₄) is feasible . Yield optimization requires inert atmospheres (N₂/Ar) to prevent side reactions and precise stoichiometric ratios of reagents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, ¹⁹F) to confirm the difluoromethoxy group (–OCF₂H) and nitrile (–CN) positions .
- HPLC-MS with reverse-phase columns (C18) and ESI ionization for purity assessment and molecular ion ([M+H]⁺) verification.
- FT-IR to identify characteristic peaks: C≡N stretch (~2240 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Cross-reference with databases like EPA DSSTox (DTXSID10333790 for analogous compounds) for validation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as a versatile intermediate for:
- Antimicrobial agents : The nitrile group can be reduced to amines for further functionalization into urea or thiourea derivatives with bioactivity .
- Kinase inhibitors : The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability in target molecules .
- Fluorescent probes : Derivatives with pyridyl or biphenyl substituents (via condensation reactions) are used in polymer composites for optoelectronic materials .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Answer : The –OCF₂H group is strongly electron-withdrawing due to fluorine’s electronegativity, activating the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the difluoromethoxy group can slow reactions compared to mono-fluorinated analogs (e.g., 4-fluorophenylacetonitrile). Computational studies (DFT) suggest that the LUMO energy of the aromatic ring is lowered by ~1.2 eV compared to non-fluorinated analogs, favoring reactions with soft nucleophiles like cyanide .
Q. What experimental strategies resolve contradictions in reported reaction outcomes for nitrile-to-amine reductions using this compound?
- Answer : Discrepancies arise from competing pathways:
- Reduction with LiAlH₄ : Produces 4-(difluoromethoxy)phenethylamine but risks over-reduction or dehalogenation. Use milder agents (e.g., NaBH₄/I₂) for selective nitrile-to-amine conversion .
- Catalytic hydrogenation (H₂/Pd-C) : Requires careful control of H₂ pressure (1–3 atm) to avoid defluorination, which is prevalent above 5 atm .
Monitor reaction progress via in-situ IR or GC-MS to detect intermediates.
Q. How does the compound’s stability vary under acidic, basic, and thermal conditions, and what degradation products are formed?
- Answer :
- Acidic conditions (pH < 3) : Hydrolysis of the nitrile group to carboxylic acid (4-(difluoromethoxy)phenylacetic acid) occurs, confirmed by LC-MS .
- Basic conditions (pH > 10) : The difluoromethoxy group undergoes hydrolysis to phenol derivatives (e.g., 4-hydroxybenzaldehyde) at elevated temperatures (>80°C) .
- Thermal stability : Decomposition initiates at 200°C (TGA data), releasing HF gas (detected via FT-IR) and forming carbonaceous residues .
Q. What role does the difluoromethoxy group play in structure-activity relationships (SAR) for nematic liquid crystal materials?
- Answer : The –OCF₂H moiety increases dipole moment (µ ≈ 11.3 D) and polarizability anisotropy, critical for stabilizing ferroelectric nematic phases in liquid crystals. Comparative studies with –OCH₃ analogs show a 30% increase in dielectric permittivity (ε₀ ≈ 20,000) due to fluorine’s electronegativity and conformational rigidity .
Methodological Notes
- Synthetic Caution : Handle cyanide reagents in fume hoods with appropriate PPE (gloves, goggles).
- Analytical Cross-Validation : Use CAS Common Chemistry (CC-BY-NC 4.0) and PubChem for spectral data benchmarking .
- Safety Data : The compound is classified as Xi (irritant); store in amber vials at 2–8°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
